Erythromycin estolate
Overview
Description
Erythromycin estolate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. This compound is known for its stability in acidic environments, making it suitable for oral administration .
Mechanism of Action
Target of Action
Erythromycin estolate, a derivative of erythromycin, is a bacteriostatic antibiotic . Its primary target is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target is crucial for protein synthesis, a process that bacteria require to replicate .
Mode of Action
This compound acts by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule, causing a blockage in peptide chain synthesis, which ultimately inhibits protein synthesis . This interaction with its target prevents the further growth of bacteria rather than directly destroying them .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects the overall protein production in bacteria, disrupting their normal functions and growth . The exact biochemical pathways affected by this compound are complex and involve various steps of protein synthesis and bacterial replication .
Pharmacokinetics
This compound is rapidly absorbed and diffuses into most tissues and phagocytes . After oral administration, peak levels occur in one to four hours . The serum concentrations gradually decline over the next six to eight hours . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The result of this compound’s action is the effective treatment of infections caused by susceptible strains of various bacteria . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, erythromycin is easily inactivated by gastric acid, therefore, all orally administered formulations are given as either enteric-coated or more-stable salts or esters, such as this compound . Furthermore, the presence of other drugs can also affect the action of this compound due to potential drug-drug interactions .
Biochemical Analysis
Biochemical Properties
Erythromycin estolate plays a significant role in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious . It can cause side effects such as nausea, vomiting, diarrhea, stomach cramps, loss of appetite, and bloating .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is known for its variable bioavailability after oral administration and its susceptibility to be broken down under acidic conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in foals, the recommended dose is 20–25 mg/kg, administered orally every 6–8 hours . It should not be used in adult horses
Metabolic Pathways
This compound is involved in several metabolic pathways. It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms, a process promoted by acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin estolate is synthesized by esterifying erythromycin with propionic acid and then forming a salt with dodecyl sulfate. The reaction typically involves the following steps:
Esterification: Erythromycin is reacted with propionic acid in the presence of a catalyst to form erythromycin propionate.
Salt Formation: The erythromycin propionate is then reacted with dodecyl sulfate to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to obtain this compound. The process includes:
Fermentation: Cultivation of Saccharopolyspora erythraea in a nutrient-rich medium to produce erythromycin.
Isolation and Purification: Extraction and purification of erythromycin from the fermentation broth.
Chemical Modification: Esterification and salt formation to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Erythromycin estolate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to erythromycin and propionic acid in the presence of water.
Oxidation: It can undergo oxidation reactions, leading to the formation of various degradation products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Erythromycin and propionic acid.
Oxidation: Various oxidized derivatives of erythromycin.
Substitution: Substituted erythromycin derivatives.
Scientific Research Applications
Erythromycin estolate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and salt formation reactions.
Biology: Employed in studies of bacterial resistance mechanisms and antibiotic efficacy.
Medicine: Widely used in clinical research for the treatment of bacterial infections, particularly respiratory tract infections.
Comparison with Similar Compounds
Erythromycin estolate is part of the macrolide group of antibiotics, which includes other compounds such as:
- Azithromycin
- Clarithromycin
- Spiramycin
Comparison:
- Azithromycin: Known for its longer half-life and better tissue penetration compared to this compound.
- Clarithromycin: More stable in acidic environments and has a broader spectrum of activity.
- Spiramycin: Primarily used for the treatment of toxoplasmosis and has a different spectrum of activity .
This compound is unique due to its stability in acidic environments and its effectiveness in treating a wide range of bacterial infections .
Properties
CAS No. |
3521-62-8 |
---|---|
Molecular Formula |
C52H97NO18S |
Molecular Weight |
1056.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20?,21?,22?,23?,24?,25?,26?,27?,29?,31?,32?,33?,34?,35?,37?,38-,39-,40-;/m1./s1 |
InChI Key |
AWMFUEJKWXESNL-GBQRSFEUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Appearance |
Solid powder |
3521-62-8 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eromycin Erythromycin Estolate Erythromycin Propionate Dodecyl Sulfate Erythromycin Propionate Lauryl Sulfate Erythromycin Propionate Monododecyl Sulfate Estolate, Erythromycin Ilosone Lauromicina |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of erythromycin estolate?
A1: this compound, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, , , , , ] This binding inhibits protein synthesis by interfering with transpeptidation and/or translocation processes. [, , , , ]
Q2: How does this compound affect inflammation in asthma patients?
A2: Research suggests that low-dose this compound can reduce airway inflammation in children with asthma. [] It significantly lowers sputum neutrophils and serum levels of interleukin-8 and interleukin-17, key inflammatory mediators in asthma. [, ] This anti-inflammatory activity is thought to contribute to its beneficial effects on lung function in asthmatic children. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound, a lauryl sulfate salt of erythromycin propionate, has the molecular formula C45H81NO17S. Its molecular weight is 952.2 g/mol. [, ]
Q4: Are there spectroscopic methods to characterize this compound?
A4: Yes, several spectroscopic techniques can be used for characterization, including:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with electrochemical detection, is widely used to quantify this compound and its metabolites in biological samples. [, , ]
- Fourier-Transform Infrared Spectroscopy (FT-IR): This technique helps identify functional groups and can be used for compatibility studies. [, ]
- Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions and can be employed for compatibility and stability studies. [, ]
Q5: Is this compound compatible with other excipients in pharmaceutical formulations?
A5: Compatibility studies are crucial for developing stable formulations. Research indicates that this compound is compatible with piperine, a bioavailability enhancer, as evidenced by DSC, TLC, and FT-IR analyses. []
Q6: How stable is this compound under various storage conditions?
A6: Stability studies are essential to ensure product quality. Research shows that a throat paint formulation of this compound, optimized for drug release and mucoadhesion, exhibited good stability profiles under defined storage conditions. []
Q7: How does the absorption of this compound compare to other erythromycin formulations?
A7: Studies show that this compound exhibits superior absorption compared to erythromycin ethylsuccinate and erythromycin stearate, leading to higher serum concentrations of the drug. [, , , , ]
Q8: Does food intake affect the absorption of this compound?
A8: Interestingly, food intake has been shown to enhance the absorption of this compound, unlike erythromycin stearate, which shows reduced absorption in the presence of food. []
Q9: How is this compound metabolized and eliminated from the body?
A9: this compound is metabolized in the liver and primarily excreted in bile, with a smaller amount excreted in urine. [, ]
Q10: Against which bacteria does this compound show good activity?
A10: this compound demonstrates effectiveness against various Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus. [, , , ] It is also active against atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. [, ]
Q11: Are there animal models used to study the efficacy of this compound?
A11: Yes, studies have used animal models, such as monkeys infected with Streptococcus and Staphylococcus species, to investigate the efficacy of this compound compared to other antibiotics. [, ]
Q12: What are the common mechanisms of resistance to this compound?
A12: Bacteria can develop resistance to this compound through mechanisms such as modification of the ribosomal target site by methylation, enzymatic inactivation of the drug, and efflux pumps that reduce intracellular drug concentration. [, ]
Q13: Is there cross-resistance between this compound and other macrolides?
A13: Yes, cross-resistance can occur between this compound and other macrolide antibiotics due to shared mechanisms of resistance, primarily target site modification. [, ]
Q14: Are there any known toxicities associated with this compound?
A14: While generally safe, this compound has been associated with hepatotoxicity, particularly cholestatic hepatitis, in some individuals. [, , , , ] This adverse effect is considered idiosyncratic and immune-mediated. [, , ]
Q15: Are there any specific populations where this compound use is cautioned?
A15: this compound is generally avoided during pregnancy due to a higher risk of hepatotoxicity in pregnant women. []
Q16: Are there alternative antibiotics for infections typically treated with this compound?
A16: Yes, depending on the specific infection and resistance patterns, alternative antibiotics include penicillin, amoxicillin, cephalexin, clarithromycin, and azithromycin. [, , , ]
Q17: What are the implications of this compound use in terms of environmental impact?
A17: The widespread use of antibiotics, including this compound, raises concerns about environmental contamination and the development of antibiotic resistance. Proper disposal practices and development of eco-friendly formulations are crucial to mitigate these risks. []
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